

# Spectral Analysis of N-Phenyl-1,3-benzothiazol-2-amine: A Technical Guide

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## Compound of Interest

**Compound Name:** N-Phenyl-1,3-benzothiazol-2-amine

**Cat. No.:** B154599

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## Abstract

This technical guide provides a comprehensive overview of the spectral analysis of **N-Phenyl-1,3-benzothiazol-2-amine** (CAS No: 1843-21-6, Molecular Formula: C<sub>13</sub>H<sub>10</sub>N<sub>2</sub>S, Molecular Weight: 226.30 g/mol).[1][2] Due to the limited availability of published experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectral characteristics of closely related benzothiazole derivatives and foundational principles of spectroscopic interpretation. The guide outlines expected peak positions and fragmentation patterns for <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry. Furthermore, it furnishes detailed experimental protocols for each of these analytical techniques and visual workflows to aid in the practical application of these methods for the characterization of **N-Phenyl-1,3-benzothiazol-2-amine** and similar molecules.

## Introduction

**N-Phenyl-1,3-benzothiazol-2-amine** is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in a wide array of biologically active molecules.[3] Accurate structural elucidation and characterization are paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this

purpose. This guide consolidates the predicted spectral data and outlines the standardized methodologies for acquiring and interpreting this information.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-Phenyl-1,3-benzothiazol-2-amine**. These predictions are derived from the analysis of spectral data from closely related compounds, including various substituted 2-aminobenzothiazoles and N-aryl benzothiazole derivatives.[3][4]

### Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the protons on the benzothiazole ring system and the N-phenyl group. The chemical shifts are influenced by the aromatic nature of the rings and the electron-donating/withdrawing effects of the amine and thioether moieties.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ 9.0 - 10.0	Singlet (broad)	N-H proton
~ 7.2 - 7.8	Multiplet	Aromatic protons of the benzothiazole ring (4H)
~ 7.0 - 7.4	Multiplet	Aromatic protons of the N-phenyl ring (5H)

### Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on typical values for aromatic and heterocyclic carbons. A reference to the <sup>13</sup>C NMR spectrum of 2-anilinobenzothiazole in acetone-d6 has been noted in the literature, which supports these predicted ranges.[5]

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 165 - 170	C2 (carbon of the C=N bond in the thiazole ring)
~ 150 - 155	C7a (bridgehead carbon)
~ 140 - 145	C3a (bridgehead carbon)
~ 120 - 135	Aromatic carbons of the benzothiazole ring
~ 120 - 130	Aromatic carbons of the N-phenyl ring

## Predicted FT-IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
3300 - 3400	N-H Stretch	Medium
3000 - 3100	Aromatic C-H Stretch	Medium
1600 - 1620	C=N Stretch (thiazole ring)	Strong
1500 - 1580	Aromatic C=C Stretch	Strong, Multiple Bands
1250 - 1350	Aromatic C-N Stretch	Strong
690 - 770	Aromatic C-H Bend (out-of-plane)	Strong

## Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the phenyl group.

Predicted m/z	Assignment
226	$[M]^+$ (Molecular Ion)
225	$[M-H]^+$
199	$[M-HCN]^+$
135	$[C_7H_5N_2S]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The following sections detail the generalized experimental protocols for the spectral analysis of **N-Phenyl-1,3-benzothiazol-2-amine**.

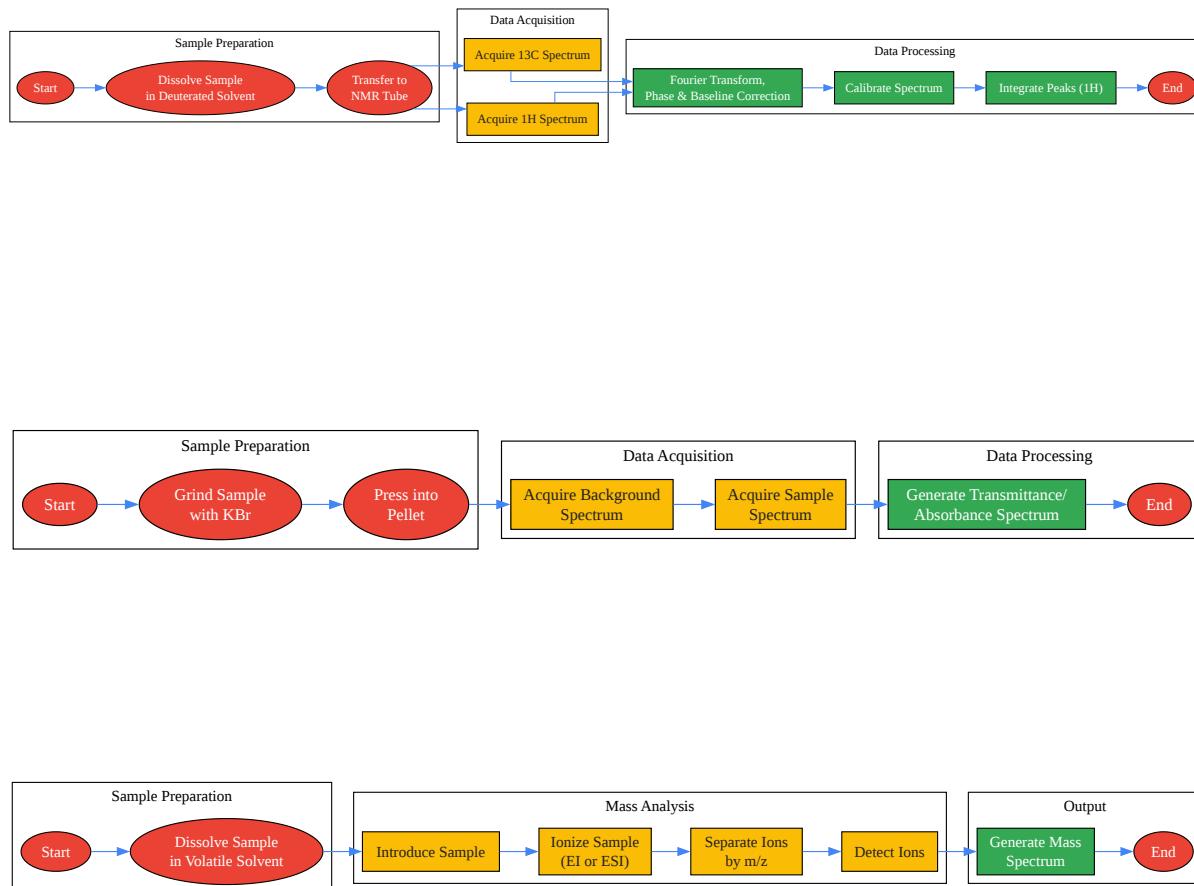
## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for the structural elucidation of the compound.

Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of purified **N-Phenyl-1,3-benzothiazol-2-amine** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  - Transfer the solution to a clean 5 mm NMR tube.
- Instrument Parameters ( $^1H$  NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - Calibrate the chemical shift scale using the solvent or TMS signal.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.



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